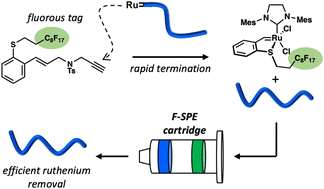Sequestration of ruthenium residues via efficient fluorous-enyne termination†
Polymer Chemistry Pub Date: 2023-06-14 DOI: 10.1039/D3PY00456B
Abstract
The creation of polymers without metal contamination remains a significant challenge for metathesis-based polymerization techniques and has complicated applications in biomedical and electronic applications. This communication reports a new approach for the removal of ruthenium byproducts through the design of an enyne terminator for metathesis polymerization that contains a fluorous tag. Upon reaction of a living polymer chain with the enyne, the ruthenium center is captured as a stable sulfur-chelated complex that can be efficiently removed after a single filtration through a fluorous cartridge. Levels of ruthenium residues as determined by ICP-MS were found to depend on the monomer structure, eluting solvent, and the degree of polymerization targeted. Ruthenium residues were minimized to low ppm levels (4–75 ppm) for most samples examined and also led to the improved thermal stability of the final materials. This represents the most efficient single method for removal of ruthenium residues from metathesis polymerization products.


Recommended Literature
- [1] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [2] Note on the Valenta acetic acid test
- [3] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [4] One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes†
- [5] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [6] Inside front cover
- [7] European Analytical Column 17
- [8] Back matter
- [9] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [10] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 16817-43-9
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 169555-93-5









